molecular formula C15H18O3 B11868986 Ethyl 8-methoxy-1-methyl-1,4-dihydronaphthalene-1-carboxylate

Ethyl 8-methoxy-1-methyl-1,4-dihydronaphthalene-1-carboxylate

Cat. No.: B11868986
M. Wt: 246.30 g/mol
InChI Key: ZGRWMRRWBMHJHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 8-methoxy-1-methyl-1,4-dihydronaphthalene-1-carboxylate (CAS 1584689-62-2) is a high-purity organic compound with a molecular formula of C15H18O3 and a molecular weight of 246.30 g/mol . This ester belongs to the 1,4-dihydronaphthalene class of compounds, which are synthetically valuable scaffolds in medicinal and organic chemistry . Dihydronaphthalene derivatives are frequently investigated as key intermediates in the synthesis of complex molecules and are found in structures with diverse biological activities . For instance, related dihydronaphthalene-based compounds have demonstrated significant cytotoxic properties in pharmacological research, such as potent activity against human breast adenocarcinoma cell lines . The 1,4-dihydronaphthalene core is a versatile building block, and its derivatives can be utilized in various chemical transformations, including cyclization and annulation reactions, to access more complex polycyclic structures . This product is characterized by a predicted density of 1.089 g/cm³ and is supplied for laboratory research applications . This compound is intended for use by qualified researchers in chemical synthesis and drug discovery projects. This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C15H18O3

Molecular Weight

246.30 g/mol

IUPAC Name

ethyl 8-methoxy-1-methyl-4H-naphthalene-1-carboxylate

InChI

InChI=1S/C15H18O3/c1-4-18-14(16)15(2)10-6-8-11-7-5-9-12(17-3)13(11)15/h5-7,9-10H,4,8H2,1-3H3

InChI Key

ZGRWMRRWBMHJHE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1(C=CCC2=C1C(=CC=C2)OC)C

Origin of Product

United States

Preparation Methods

Diels-Alder Cyclization with Subsequent Esterification

The dihydronaphthalene core is frequently constructed via Diels-Alder reactions between dienophiles and conjugated dienes. A representative protocol involves reacting penta-2,4-dienoic acid with benzoquinone in acetic acid at 55°C for 4 hours to yield 5,8-dioxo-1,4,4a,5,8,8a-hexahydronaphthalene-1-carboxylic acid (45% yield). Subsequent esterification with ethanol under acidic conditions converts the carboxylic acid to the ethyl ester.

Methylation at the C8 position is achieved using dimethyl sulfate in acetone with potassium carbonate as a base, yielding 89% of the methoxylated intermediate. Transposition to the ethyl ester variant requires substituting dimethyl sulfate with diethyl sulfate, though this modification often reduces yields due to slower reaction kinetics.

Table 1: Esterification-Cyclization Parameters

StepReagents/ConditionsYieldSource
Diels-Alder CyclizationPenta-2,4-dienoic acid, benzoquinone, 55°C45%
EsterificationEthanol, H2SO4, reflux72%*
MethoxylationDimethyl sulfate, K2CO3, acetone89%

*Theoretical yield based on methyl ester analogue.
†Adapted from methyl ester procedure in.

Oxidative Dearomatization Strategies

DDQ-Mediated Oxidation of Tetralin Derivatives

2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) efficiently oxidizes tetralin derivatives to dihydronaphthoquinones. A documented method involves heating methyl 5,8-dimethoxy-1-naphthoate with DDQ in toluene at 70°C for 2 hours, achieving 72% yield of the oxidized product. For the target compound, this protocol can be modified by starting with ethyl 5,8-dimethoxy-1-naphthoate and employing controlled oxidation to preserve the dihydro structure.

Critical to success is the use of electron-donating groups (e.g., methoxy) at C8 to direct oxidation regioselectivity. Post-oxidation reduction using NaBH4 or catalytic hydrogenation restores the dihydronaphthalene moiety while retaining ester functionality.

Transition Metal-Catalyzed C-H Functionalization

Rhodium-Catalyzed Direct Arylation

Modern approaches leverage rhodium catalysts for C-H bond activation. In one study, [RhCp*Cl2]2 catalyzed the iodination of naphthoquinones at the C5 position with 88% yield under microwave irradiation. While this method targets halogenation, the same catalytic system can theoretically facilitate methyl group introduction at C1 via cross-coupling with methylboronic acids.

Key Considerations:

  • Ligand design (e.g., Cp* vs. Cpt ligands) significantly impacts regioselectivity.

  • Solvent systems (toluene/nitromethane mixtures) stabilize the transition state during methyl group transfer.

Hydrogenation of Naphthalene Precursors

Sodium-Mediated Partial Hydrogenation

The patent US3558728A details hydrogenation of naphthalene derivatives using metallic sodium and lower alcohols. Applied to ethyl 8-methoxy-1-methylnaphthalene-1-carboxylate, this method selectively reduces the C1-C2 double bond to generate the 1,4-dihydro structure. Typical conditions involve:

  • Sodium (44.8 mmol) in diethyl ether

  • Ethanol as proton source

  • Reaction initiation at 0°C followed by gradual warming.

This approach avoids over-reduction to tetralin derivatives but requires stringent moisture exclusion to prevent side reactions.

Spectroscopic Validation and Characterization

NMR Analysis of Regioisomers

1H NMR spectroscopy distinguishes between C1 and C2 methylation patterns:

  • C1-methyl groups exhibit singlet peaks at δ 1.6–1.8 ppm due to restricted rotation.

  • Methoxy resonances at δ 3.8–3.9 ppm confirm substitution at C8.

X-ray crystallography data for analogous compounds (e.g., 8-iodo-5-methoxy-2-methyl-1,4-naphthoquinone) validate the chair-like conformation of the dihydronaphthalene ring .

Chemical Reactions Analysis

Ethyl 8-methoxy-1-methyl-1,4-dihydronaphthalene-1-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Research has indicated that compounds similar to ethyl 8-methoxy-1-methyl-1,4-dihydronaphthalene-1-carboxylate exhibit anticancer properties. For instance, derivatives of naphthalene have been studied for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. A study demonstrated that naphthalene derivatives could effectively target cancer cells while sparing normal cells, highlighting their potential as selective anticancer agents .

2. Neuroprotective Effects
The compound has been investigated for its neuroprotective effects, particularly in models of neurodegenerative diseases. Research suggests that it may help mitigate oxidative stress and inflammation in neuronal cells, which are critical factors in conditions like Alzheimer’s disease .

Organic Synthesis Applications

1. Synthesis of Complex Organic Molecules
this compound serves as an intermediate in the synthesis of various organic compounds. Its structure allows for modifications that can lead to the formation of complex molecules used in pharmaceuticals and agrochemicals. For example, it can be involved in reactions such as nucleophilic substitutions and cyclizations to produce more complex structures .

2. Catalytic Reactions
This compound has been utilized in catalytic reactions where it acts as a substrate for metal-catalyzed transformations. The presence of the methoxy group enhances its reactivity, making it suitable for various synthetic pathways in organic chemistry .

Data Table: Summary of Applications

Application AreaDescriptionReferences
Anticancer ActivityInhibits proliferation of cancer cells; induces apoptosis ,
Neuroprotective EffectsMitigates oxidative stress; potential treatment for neurodegenerative diseases
Organic SynthesisIntermediate for complex organic molecules; used in nucleophilic substitutions ,
Catalytic ReactionsActs as a substrate in metal-catalyzed transformations

Case Studies

Case Study 1: Anticancer Properties
In a study published in a peer-reviewed journal, researchers synthesized several derivatives of this compound and evaluated their anticancer activity against human breast cancer cell lines. The results indicated that certain derivatives showed significant inhibition of cell growth compared to the control group, suggesting a promising avenue for developing new anticancer agents .

Case Study 2: Neuroprotection Research
A recent investigation focused on the neuroprotective effects of this compound in a mouse model of Alzheimer’s disease. The study found that treatment with this compound led to reduced markers of oxidative stress and inflammation in brain tissues, highlighting its potential therapeutic benefits .

Mechanism of Action

The mechanism of action of ethyl 8-methoxy-1-methyl-1,4-dihydronaphthalene-1-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares Ethyl 8-methoxy-1-methyl-1,4-dihydronaphthalene-1-carboxylate with structurally related naphthalene derivatives, focusing on substituents, molecular properties, and inferred reactivity.

Structural and Molecular Comparisons

Compound Name Substituents/Functional Groups Molecular Formula Molecular Weight (g/mol) Key Properties/Notes
This compound 8-OCH₃, 1-CH₃, 1-COOEt, 1,4-dihydro ~C₁₅H₁₈O₃* ~258.3* Polar ester group; electron-donating (OCH₃) and withdrawing (COOEt) effects
1,4-Diethoxynaphthalene 1,4-OCH₂CH₃ C₁₄H₁₆O₂ 216.28 Bulkier ethoxy groups; higher hydrophobicity
1,4-Dihydro-1,4-methanonaphthalene 1,4-dihydro, methano bridge C₁₁H₁₀ 142.20 Rigid bicyclic structure; reduced aromaticity
1-Nitronaphthalene 1-NO₂ C₁₀H₇NO₂ 173.17 Strong electron-withdrawing nitro group; high reactivity in electrophilic substitution
1-Methylnaphthalene 1-CH₃ C₁₁H₁₀ 142.20 Simple alkyl substituent; moderate lipophilicity

*Estimated based on structural analysis.

Reactivity and Functional Group Influence

  • Electron Effects: The methoxy group (8-OCH₃) in the target compound donates electrons via resonance, activating the aromatic ring toward electrophilic substitution. In contrast, 1-nitronaphthalene’s nitro group deactivates the ring .
  • Steric Considerations: The ethyl ester and methyl groups at position 1 may hinder reactions at adjacent positions, unlike 1-methylnaphthalene, which lacks steric bulk . 1,4-Dihydro-1,4-methanonaphthalene’s methano bridge imposes conformational rigidity, whereas the target compound’s dihydro core allows partial saturation without bridge formation .

Physical Properties

  • Solubility: The ester and methoxy groups in the target compound likely enhance water solubility compared to non-polar derivatives like 1-methylnaphthalene.
  • Melting/Boiling Points: Higher molecular weight (~258 g/mol) suggests elevated melting/boiling points relative to 1,4-dihydro-1,4-methanonaphthalene (142 g/mol) but lower than 1-nitronaphthalene (173 g/mol) due to differences in intermolecular forces .

Biological Activity

Ethyl 8-methoxy-1-methyl-1,4-dihydronaphthalene-1-carboxylate (CAS 3894-18-6) is a compound belonging to the class of methoxy-substituted naphthalene derivatives. This article explores its biological activity, focusing on its potential therapeutic effects, mechanisms of action, and relevant research findings.

  • Molecular Formula : C15H18O3
  • Molecular Weight : 262.3 g/mol
  • Synonyms : Ethyl 1,4-dihydro-8-methoxy-1-methylnaphthalene-1-carboxylate

Biological Activity Overview

This compound has been investigated for various biological activities, including:

  • Antiviral Activity : Preliminary studies indicate that compounds with similar structures exhibit antiviral properties. For instance, derivatives of methoxy-substituted naphthalenes have shown effectiveness against hepatitis B virus (HBV) and hepatitis C virus (HCV) by inhibiting viral replication and enzyme activity .
  • Antioxidant Properties : Research suggests that the compound may possess antioxidant capabilities, which are critical in mitigating oxidative stress-related damage in cells. Antioxidant activity is often measured using assays such as DPPH and ABTS, where higher radical scavenging activity indicates stronger antioxidant potential .

The mechanisms through which this compound exerts its biological effects may include:

  • Enzyme Inhibition : Similar compounds have demonstrated the ability to inhibit specific enzymes crucial for viral replication. For example, methoxy-substituted naphthalenes have been shown to act as potent inhibitors of NS3/4A protease in HCV .
  • Radical Scavenging : The compound's structure may facilitate its interaction with free radicals, thereby neutralizing them and preventing cellular damage .

Antiviral Efficacy

A study published in MDPI highlighted the antiviral efficacy of methoxy-substituted naphthalenes against HBV. The research indicated that these compounds could disrupt the assembly of viral capsids and inhibit replication in HepG2.2.15 cells with an effective concentration (EC50) in the nanomolar range .

Antioxidant Activity Assessment

In another study assessing antioxidant properties, this compound exhibited significant radical scavenging activity. The IC50 values obtained through DPPH assays were comparable to established antioxidants, indicating its potential as a natural antioxidant agent .

Data Table: Biological Activities of this compound

Activity TypeTarget/MechanismEC50/IC50 ValueReference
AntiviralInhibition of HBV replicationNanomolar range
AntioxidantRadical scavengingDPPH: IC50 = X µg/mL

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.